1-((2,5-Dichlorophenyl)thio)butan-2-one chemical structure and physical properties
1-((2,5-Dichlorophenyl)thio)butan-2-one chemical structure and physical properties
An In-Depth Technical Guide to 1-((2,5-Dichlorophenyl)thio)butan-2-one: Structural Profiling and Synthetic Methodology
Executive Summary
In the landscape of modern drug discovery and agrochemical development, bifunctional building blocks are critical for rapidly exploring chemical space. 1-((2,5-Dichlorophenyl)thio)butan-2-one (CAS: 1248959-26-3) is a highly versatile, commercially relevant intermediate that combines the lipophilic stability of a halogenated aromatic ring with the orthogonal reactivity of a thioether and an aliphatic ketone . This whitepaper provides a comprehensive analysis of its structural architecture, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory generation.
Chemical Identity and Structural Architecture
The molecular architecture of 1-((2,5-Dichlorophenyl)thio)butan-2-one (SMILES: CCC(=O)CSC1=CC(=C(C=C1)Cl)Cl) can be dissected into three functional domains, each contributing distinct physicochemical and reactive properties:
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The 2,5-Dichlorophenyl Ring: The para-relationship of the two chlorine atoms provides significant steric bulk and lipophilicity. Crucially, the ortho-chlorine atom creates a steric clash with the lone pairs of the adjacent sulfur atom, restricting the free rotation of the aryl-sulfur bond. Furthermore, halogenation at these positions effectively blocks cytochrome P450-mediated aromatic oxidation, enhancing the metabolic stability of downstream drug candidates.
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The Thioether Linkage: Serving as a flexible hinge, the sulfide bond allows for conformational adaptability. It also acts as a redox-active center, capable of being selectively oxidized to a sulfoxide or sulfone to tune the molecule's polarity and hydrogen-bonding capacity.
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The Butan-2-one Moiety: The methyl ethyl ketone derivative provides a highly electrophilic carbonyl center at the C2 position. This site is primed for derivatization via reductive amination, Grignard addition, or condensation to form heterocycles (e.g., thiazoles or indoles).
Physicochemical Properties & Pharmacokinetic Potential
Understanding the baseline physicochemical metrics of this building block is essential for predicting the behavior of its derivatives in biological systems. The compound adheres strictly to Lipinski’s Rule of Five, making it an ideal starting material for oral drug candidates.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Rationale |
| Chemical Name | 1-((2,5-Dichlorophenyl)thio)butan-2-one | IUPAC standard nomenclature |
| CAS Registry Number | 1248959-26-3 | Unique substance identifier |
| Molecular Formula | C10H10Cl2OS | Base elemental composition |
| Molecular Weight | 249.16 g/mol | Well below the 500 Da limit for oral bioavailability |
| Predicted LogP | ~3.8 | High lipophilicity driven by the dichlorophenyl moiety |
| Topological Polar Surface Area | 42.37 Ų | Low TPSA ensures excellent membrane permeability |
| Hydrogen Bond Donors | 0 | Lacks N-H or O-H groups |
| Hydrogen Bond Acceptors | 2 | Oxygen (carbonyl) and Sulfur (thioether) |
| Rotatable Bonds | 4 | Provides moderate conformational flexibility |
Experimental Workflow and Logical Relationships
To contextualize the synthesis and downstream utility of 1-((2,5-Dichlorophenyl)thio)butan-2-one, the following diagram maps the logical flow from raw materials to the target intermediate, and subsequently to its primary derivatization pathways.
Figure 1: Synthetic workflow and downstream derivatization pathways for the target thioether.
Synthetic Methodology: The Thioether Formation
The synthesis of 1-((2,5-Dichlorophenyl)thio)butan-2-one relies on a Williamson-type thioether synthesis . The protocol below is engineered for maximum chemoselectivity and yield, utilizing principles of pKa differential and solvent effects.
Causality in Reagent Selection
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Base Selection (K₂CO₃ vs. NaOH): The electron-withdrawing inductive effect of the two chlorine atoms lowers the pKa of 2,5-dichlorobenzenethiol to approximately 5.0–5.5. Therefore, a mild base like Potassium Carbonate (K₂CO₃) is more than sufficient for complete deprotonation. Using a stronger base like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) risks deprotonating the alpha-carbon of the 1-bromobutan-2-one, triggering unwanted aldol condensations or alpha-halogenation side reactions .
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Electrophile Selection (Bromine vs. Chlorine): 1-Bromobutan-2-one is selected over 1-chlorobutan-2-one because the bromide ion is a superior leaving group. This allows the Sₙ2 displacement to proceed rapidly at 0 °C, suppressing the thermal degradation of the haloketone.
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Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that solvates the potassium cation while leaving the thiolate anion highly nucleophilic, drastically accelerating the Sₙ2 reaction rate.
Step-by-Step Experimental Protocol
Objective: High-yield synthesis of 1-((2,5-Dichlorophenyl)thio)butan-2-one via Sₙ2 nucleophilic substitution.
Step 1: Thiolate Generation
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In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichlorobenzenethiol (10.0 mmol, 1.79 g) in 20 mL of anhydrous DMF under a continuous nitrogen atmosphere.
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Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in one portion.
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Stir the suspension at room temperature (25 °C) for 15 minutes to ensure complete generation of the bright-yellow thiolate anion.
Step 2: Electrophilic Addition 4. Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. 5. Using a syringe pump, add 1-bromobutan-2-one (11.0 mmol, 1.66 g) dropwise over 15 minutes. Self-Validation Check: The dropwise addition prevents localized heating (the Sₙ2 reaction is exothermic), which could lead to dialing or polymerization of the haloketone.
Step 3: Reaction Progression & Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. Visualize using UV light (254 nm) and a KMnO₄ stain (the thioether product will rapidly reduce the stain, appearing as a bright yellow spot on a purple background).
Step 4: Quenching and Extraction 8. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Causality: The water dissolves the inorganic salts (KBr, unreacted K₂CO₃) and the DMF, forcing the highly lipophilic thioether product into the organic phase.
Step 5: Washing and Purification 10. Combine the organic layers and wash vigorously with saturated aqueous NaCl (brine) (5 x 20 mL). Self-Validation Check: Multiple brine washes are critical. The high ionic strength of the brine forces any residual DMF out of the organic layer and into the aqueous waste, preventing solvent contamination in the final product. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes) to yield the pure title compound as a pale yellow oil.
